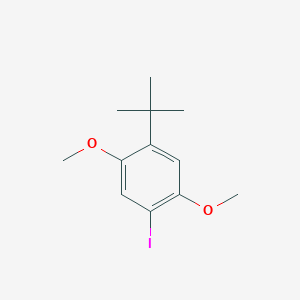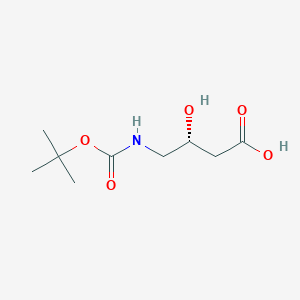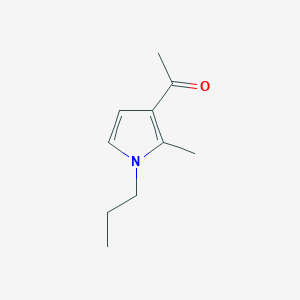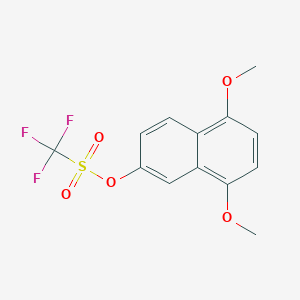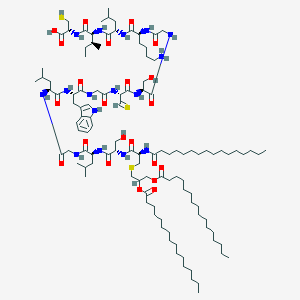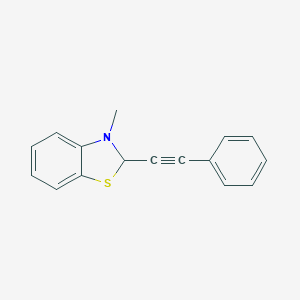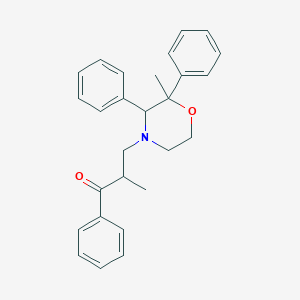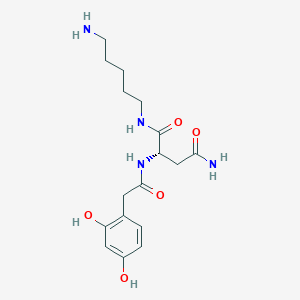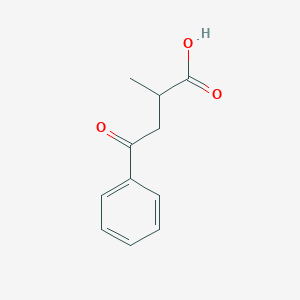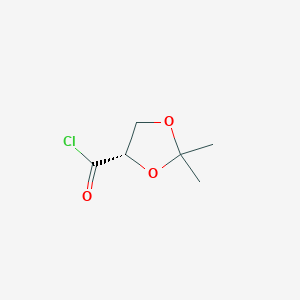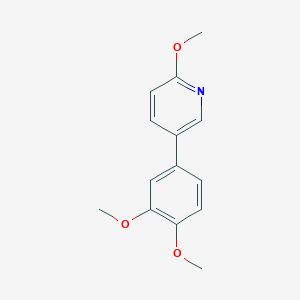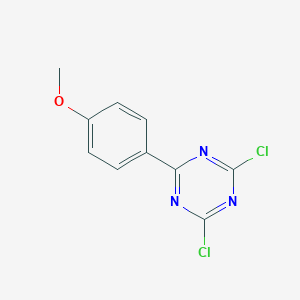![molecular formula C11H8N2O B052658 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-12-8](/img/structure/B52658.png)
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, also known as PBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBI is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Mecanismo De Acción
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde may inhibit the activity of enzymes that are involved in the growth and division of cancer cells. In addition, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in various solutions. However, one limitation of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential use in cancer treatment by investigating its mechanism of action and optimizing its efficacy. Another direction is to study its potential use in organic electronic devices by improving its properties such as its charge transport and stability. Additionally, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health and its potential use in water treatment.
Métodos De Síntesis
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. The second step involves the reaction of the product from the first step with paraformaldehyde to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, which is 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have anti-cancer properties by inhibiting the growth of cancer cells. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been studied for its potential use as a fluorescent probe in biological imaging. In material science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in organic electronic devices such as solar cells and light-emitting diodes. In environmental science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in water treatment by removing heavy metal ions from water.
Propiedades
Número CAS |
118469-12-8 |
|---|---|
Nombre del producto |
1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde |
Fórmula molecular |
C11H8N2O |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
1-prop-2-ynylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,8H,7H2 |
Clave InChI |
ZCIFDFIUYYOGPO-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2N=C1C=O |
SMILES canónico |
C#CCN1C2=CC=CC=C2N=C1C=O |
Sinónimos |
1H-Benzimidazole-2-carboxaldehyde,1-(2-propynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



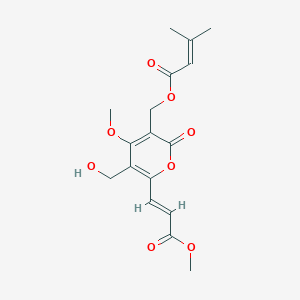
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
